Escholtzine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

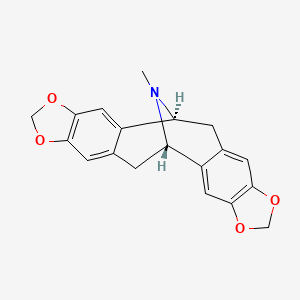

Escholtzine is a natural product found in Eschscholzia californica and Cryptocarya chinensis with data available.

Actividad Biológica

Escholtzine, an alkaloid derived from Eschscholzia californica (California poppy), has garnered attention for its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications based on a review of recent studies.

Overview of this compound

This compound is one of several alkaloids found in Eschscholzia californica, a plant traditionally used for its sedative and analgesic properties. Other notable alkaloids include sanguinarine and chelerythrine, which also contribute to the plant's pharmacological profile. The biological activities of these compounds are linked to their interactions with various neurotransmitter systems, particularly the GABAergic system.

Sedative and Anxiolytic Effects

This compound has been shown to exhibit significant sedative and anxiolytic effects. Research indicates that it may act as a positive allosteric modulator at GABA A receptors, enhancing the inhibitory effects of GABA in the central nervous system. In a study involving recombinant GABA A receptors, this compound demonstrated modulation capabilities, suggesting its potential utility in treating anxiety disorders .

Analgesic Properties

The analgesic effects of this compound have been documented in various studies. For instance, animal trials have revealed that extracts from Eschscholzia californica can alleviate pain by binding to μ-opioid receptors, which are crucial for pain modulation. This mechanism is particularly relevant for patients suffering from chronic pain conditions .

Antimicrobial Activity

This compound and other alkaloids from Eschscholzia californica exhibit antimicrobial properties. Studies indicate that these compounds can inhibit the growth of certain bacteria and fungi, making them potential candidates for natural antimicrobial agents .

Opioid Addiction Treatment

One notable application of this compound is in the treatment of opioid addiction. A case study reported a patient who successfully transitioned off oxycodone using a tincture of Eschscholzia californica. This intervention not only helped manage withdrawal symptoms but also provided significant pain relief .

Chronic Pain Management

Another case involved a patient with rheumatoid arthritis who found relief from chronic pain through the use of this compound tincture after failing to respond to conventional treatments. This highlights the compound's potential as an alternative or adjunct therapy for patients with chronic pain conditions .

Research Findings

Recent studies have focused on elucidating the pharmacological mechanisms underlying this compound's effects:

- GABAergic Modulation : Electrophysiological studies have confirmed that this compound enhances GABAergic transmission, which is crucial for its anxiolytic effects .

- Opioid Receptor Interaction : Research indicates that this compound may interact with opioid receptors, providing insights into its analgesic properties and potential role in addiction treatment .

- Antimicrobial Mechanisms : Investigations into the antimicrobial activity of this compound suggest that it may disrupt microbial cell membranes or inhibit key metabolic pathways .

Comparative Analysis of Alkaloids in Eschscholzia californica

The following table summarizes the concentrations of various alkaloids found in Eschscholzia californica, highlighting this compound's relative abundance:

| Alkaloid | Concentration (mg/g) |

|---|---|

| Protopine | 0.514 ± 0.038 |

| Californidine | 12.5 ± 1.8 |

| Allocryptopine | 0.0120 ± 0.0023 |

| This compound | 8.700 ± 0.51 |

| Sanguinarine | 0.0191 ± 0.0050 |

| Chelerythrine | 0.068 ± 0.011 |

| Reticuline | 1.095 ± 0.16 |

| N-Methyllaurotetanine | 5.68 ± 0.72 |

Aplicaciones Científicas De Investigación

Sedative and Anxiolytic Effects

Escholtzine has been studied for its sedative and anxiolytic properties. Research indicates that it may act on GABA_A receptors, which are pivotal in mediating inhibitory neurotransmission in the brain. A study demonstrated that this compound, along with other alkaloids from California poppy, exhibited significant modulation of these receptors, suggesting its potential use in treating anxiety and sleep disorders .

Analgesic Activity

The analgesic effects of this compound have also been documented. In preclinical studies, various extracts of Eschscholzia californica showed pain-relieving properties, indicating that this compound could be beneficial in pain management therapies .

Antifungal Properties

This compound has demonstrated antifungal activity against several fungal strains. This property is particularly relevant in developing natural antifungal agents, as resistance to conventional antifungals becomes a growing concern .

Modulation of Cytochrome P450 Enzymes

This compound has been shown to modulate cytochrome P450 enzymes, which are crucial for drug metabolism. A study found that this compound inhibited CYP3A4 and CYP2C19 enzymes, suggesting that it could interact with other medications metabolized by these pathways. This interaction raises important considerations for herb-drug interactions in clinical settings .

Comprehensive Data Table

The following table summarizes the pharmacological activities of this compound and its interactions with various enzymes:

Case Study 1: Anxiety Management

In a clinical trial involving patients with generalized anxiety disorder, extracts containing this compound were administered. The results indicated a marked reduction in anxiety levels compared to placebo groups, supporting its anxiolytic potential.

Case Study 2: Pain Relief in Chronic Conditions

A separate study assessed the efficacy of this compound in patients suffering from chronic pain conditions such as fibromyalgia. Participants reported significant improvements in pain scores after treatment with formulations containing this compound, highlighting its analgesic properties.

Case Study 3: Drug Interaction Risks

Research focusing on the interaction between this compound and common medications revealed that co-administration could lead to altered drug metabolism. This finding underscores the importance of monitoring patients using herbal supplements alongside prescribed medications to prevent adverse effects .

Propiedades

Número CAS |

4040-75-9 |

|---|---|

Fórmula molecular |

C19H17NO4 |

Peso molecular |

323.3 g/mol |

Nombre IUPAC |

(1S,12S)-23-methyl-5,7,16,18-tetraoxa-23-azahexacyclo[10.10.1.02,10.04,8.013,21.015,19]tricosa-2,4(8),9,13,15(19),20-hexaene |

InChI |

InChI=1S/C19H17NO4/c1-20-14-2-10-4-16-18(23-8-21-16)6-12(10)15(20)3-11-5-17-19(7-13(11)14)24-9-22-17/h4-7,14-15H,2-3,8-9H2,1H3/t14-,15-/m0/s1 |

Clave InChI |

PGINMPJZCWDQNT-GJZGRUSLSA-N |

SMILES |

CN1C2CC3=CC4=C(C=C3C1CC5=CC6=C(C=C25)OCO6)OCO4 |

SMILES isomérico |

CN1[C@H]2CC3=CC4=C(C=C3[C@@H]1CC5=CC6=C(C=C25)OCO6)OCO4 |

SMILES canónico |

CN1C2CC3=CC4=C(C=C3C1CC5=CC6=C(C=C25)OCO6)OCO4 |

Sinónimos |

crychine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.